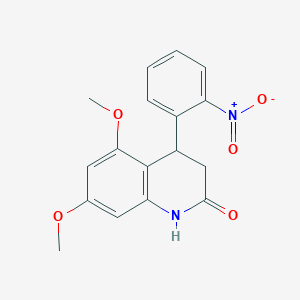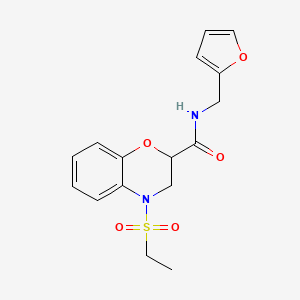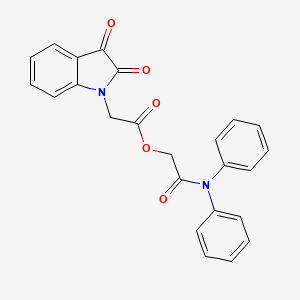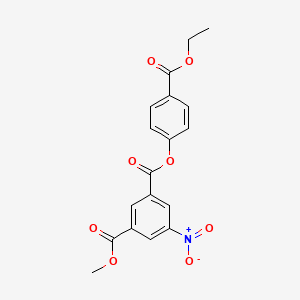![molecular formula C16H22N2O4S2 B4595359 4-[2-(methylthio)-5-(1-pyrrolidinylsulfonyl)benzoyl]morpholine](/img/structure/B4595359.png)
4-[2-(methylthio)-5-(1-pyrrolidinylsulfonyl)benzoyl]morpholine
Descripción general
Descripción
4-[2-(methylthio)-5-(1-pyrrolidinylsulfonyl)benzoyl]morpholine is a useful research compound. Its molecular formula is C16H22N2O4S2 and its molecular weight is 370.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.10209953 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Properties
Research has explored the synthesis and chemical properties of compounds related to morpholine, demonstrating the versatility of morpholine derivatives in chemical reactions. For example, the functionalization of chloroenamines with morpholine derivatives has been studied, showing the potential for creating a variety of chemical structures through reactions with organometallic compounds (Butz & Vilsmaier, 1993). Similarly, the preparation of pyrimidinetliiones from acyl isothiocyanate-enamine adducts involving morpholine suggests a pathway for synthesizing heterocyclic compounds with potential biological activities (Lamon, 1969).
Coordination Chemistry
Investigations into the coordination chemistry of morpholine derivatives have yielded insights into complex formation with metals, which could have implications for material science and catalysis. For instance, the coordination of nickel and cobalt with N-morpholine or N,N-diethyl, N'-monosubstituted benzoyl thioureas has been studied, showing how substituents influence the electronic and structural properties of metal complexes (Déchamps-Olivier et al., 1996).
Analytical Applications
Morpholine derivatives have been utilized in analytical chemistry for the determination of aliphatic amines in environmental samples, demonstrating their role in developing sensitive and selective analytical methods (Sacher, Lenz, & Brauch, 1997). This application is crucial for monitoring and understanding environmental pollutants.
Propiedades
IUPAC Name |
(2-methylsulfanyl-5-pyrrolidin-1-ylsulfonylphenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S2/c1-23-15-5-4-13(24(20,21)18-6-2-3-7-18)12-14(15)16(19)17-8-10-22-11-9-17/h4-5,12H,2-3,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJPBIMUXHFNRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(allylamino)carbonothioyl]-2-chlorobenzamide](/img/structure/B4595299.png)


![2-(2-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4595313.png)
![ethyl 2-({[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4595318.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B4595320.png)
![N-(3-bromophenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea](/img/structure/B4595336.png)

![4-{[(5-CYCLOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-PHENYL-1,3-THIAZOLE](/img/structure/B4595362.png)

![3-[(2,4-dimethoxyphenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B4595374.png)
